REACTION_CXSMILES
|
[CH2:1]([N:4]=[C:5]=[O:6])[CH2:2][CH3:3].[CH2:7]([NH2:10])[CH2:8][CH3:9]>>[CH2:1]([NH:4][C:5]([NH:10][CH2:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3]
|
Name
|
|
Quantity
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1020 g
|
Type
|
reactant
|
Smiles
|
C(CC)N=C=O
|
Name
|
|
Quantity
|
708 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)NCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |